molecular formula C18H12ClN5O3 B2370417 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-32-0

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2370417
CAS No.: 872623-32-0
M. Wt: 381.78
InChI Key: DEDQQTJNAABLOG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic substitution reaction using 4-chlorophenyl halides.

    Attachment of the 3-methyl-4-nitrophenoxy group: This can be done through an etherification reaction using 3-methyl-4-nitrophenol and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(3-methylphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(4-chlorophenyl)-4-(4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the 4-chlorophenyl and 3-methyl-4-nitrophenoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O3/c1-11-8-14(6-7-16(11)24(25)26)27-18-15-9-22-23(17(15)20-10-21-18)13-4-2-12(19)3-5-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDQQTJNAABLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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